3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride is a heterocyclic compound that features both oxazole and oxetane rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-1,2-oxazole with oxetane derivatives in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the oxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted oxazole derivatives.
Oxidation Products: Oxidized forms of the oxazole or oxetane rings.
Reduction Products: Reduced forms of the oxazole or oxetane rings.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: Employed in the design of novel materials with unique electronic and optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Bromo-1,2-oxazol-5-yl)ethan-1-amine hydrochloride: Similar structure but with an ethanamine moiety instead of an oxetane ring.
5-Isoxazolemethanol, 3-[(3-oxetanyl)methyl]: Contains an isoxazole ring and an oxetane moiety.
Uniqueness
3-(3-Bromo-1,2-oxazol-5-yl)oxetan-3-amine hydrochloride is unique due to the presence of both oxazole and oxetane rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring system is less common compared to other similar compounds, making it a valuable scaffold for drug discovery and materials science .
Eigenschaften
Molekularformel |
C6H8BrClN2O2 |
---|---|
Molekulargewicht |
255.50 g/mol |
IUPAC-Name |
3-(3-bromo-1,2-oxazol-5-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2O2.ClH/c7-5-1-4(11-9-5)6(8)2-10-3-6;/h1H,2-3,8H2;1H |
InChI-Schlüssel |
RMLYJZZWGWTBQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(C2=CC(=NO2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.